molecular formula C23H29N5O2S B1665187 1H-Thieno(2,3-C)pyrazole-5-carboxamide, 1-cyclohexyl-N-(6-(4-hydroxy-1-piperidinyl)-3-pyridinyl)-3-methyl- CAS No. 873541-45-8

1H-Thieno(2,3-C)pyrazole-5-carboxamide, 1-cyclohexyl-N-(6-(4-hydroxy-1-piperidinyl)-3-pyridinyl)-3-methyl-

Cat. No.: B1665187
CAS No.: 873541-45-8
M. Wt: 439.6 g/mol
InChI Key: NFWMSIMJLJHZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ASB-16165 is a phosphodiesterase 7A inhibitor that impairs proliferation of keratinocytes in vitro and in vivo. Inhibitors of PDE7A including ASB16165 might be useful for the treatment of psoriasis.

Properties

CAS No.

873541-45-8

Molecular Formula

C23H29N5O2S

Molecular Weight

439.6 g/mol

IUPAC Name

1-cyclohexyl-N-[6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C23H29N5O2S/c1-15-19-13-20(31-23(19)28(26-15)17-5-3-2-4-6-17)22(30)25-16-7-8-21(24-14-16)27-11-9-18(29)10-12-27/h7-8,13-14,17-18,29H,2-6,9-12H2,1H3,(H,25,30)

InChI Key

NFWMSIMJLJHZPQ-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=CN=C(C=C3)N4CCC(CC4)O)C5CCCCC5

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=CN=C(C=C3)N4CCC(CC4)O)C5CCCCC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-cyclohexyl-N-(6-(4-hydroxy-1-piperidinyl)-3-pyridinyl)-3-methyl-1H-thieno(2,3-c)pyrazole-5-carboxamide
ASB 16165
ASB-16165
ASB16165

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Thieno(2,3-C)pyrazole-5-carboxamide, 1-cyclohexyl-N-(6-(4-hydroxy-1-piperidinyl)-3-pyridinyl)-3-methyl-
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1H-Thieno(2,3-C)pyrazole-5-carboxamide, 1-cyclohexyl-N-(6-(4-hydroxy-1-piperidinyl)-3-pyridinyl)-3-methyl-
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1H-Thieno(2,3-C)pyrazole-5-carboxamide, 1-cyclohexyl-N-(6-(4-hydroxy-1-piperidinyl)-3-pyridinyl)-3-methyl-
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1H-Thieno(2,3-C)pyrazole-5-carboxamide, 1-cyclohexyl-N-(6-(4-hydroxy-1-piperidinyl)-3-pyridinyl)-3-methyl-
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1H-Thieno(2,3-C)pyrazole-5-carboxamide, 1-cyclohexyl-N-(6-(4-hydroxy-1-piperidinyl)-3-pyridinyl)-3-methyl-
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1H-Thieno(2,3-C)pyrazole-5-carboxamide, 1-cyclohexyl-N-(6-(4-hydroxy-1-piperidinyl)-3-pyridinyl)-3-methyl-

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